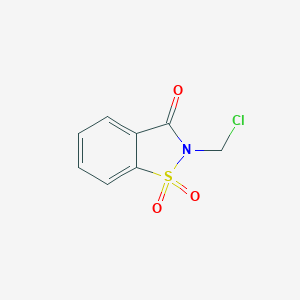

1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide

Descripción

1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide is a halogenated derivative of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a well-known artificial sweetener . This derivative is synthesized via alkylation reactions, as seen in analogous bromomethyl derivatives (e.g., 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide), which serve as intermediates in drug discovery .

Propiedades

IUPAC Name |

2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-5-10-8(11)6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAHYFCQZDZXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367869 | |

| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-21-2 | |

| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

-

Oxime Formation : 2-(Chloromethylthio)benzaldehyde reacts with hydroxylamine in ethanol to form the corresponding oxime.

-

Cyclization : The oxime undergoes halogenation (e.g., with sulfuryl chloride or chlorine) at 0–150°C, inducing ring closure to yield the benzisothiazol-3-one core.

-

Oxidation : The intermediate is treated with hydrogen peroxide or another oxidant to introduce the 1,1-dioxide group.

Key Conditions

-

Temperature : 20–120°C (optimized to minimize side reactions).

-

Solvents : Halogenated hydrocarbons (e.g., dichloromethane) or aromatic solvents (e.g., toluene).

-

Halogenating Agents : Sulfuryl chloride preferred for selectivity.

| Parameter | Value Range | Source |

|---|---|---|

| Reaction Time | 10–40 hours | |

| Yield (Crude) | 70–85% | |

| Purification Method | Crystallization |

This method benefits from scalable conditions but requires careful control of oxidation to avoid overhalogenation.

Chloromethylation of 1,2-Benzisothiazol-3(2H)-one

Post-synthetic modification of the parent compound offers an alternative pathway. The chloromethyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution:

Friedel-Crafts Approach

Challenges

-

Regioselectivity : The reaction may yield positional isomers unless directing groups are present.

-

Byproducts : Overalkylation can occur, necessitating precise stoichiometry.

One-Pot Synthesis from o-Chlorobenzonitrile

CN Patent 103,130,738A describes a streamlined process starting from o-chlorobenzonitrile, adaptable for chloromethyl derivatives:

Steps

-

Thiolation : o-Chlorobenzonitrile reacts with sodium hydrosulfide (NaSH) to form o-mercaptobenzonitrile.

-

Chloromethyl Introduction : The thiol intermediate is treated with chloromethyl methyl ether (MOMCl) in the presence of a base.

-

Cyclization and Oxidation : Chlorine gas is introduced under heated conditions (60–80°C), simultaneously forming the ring and oxidizing the sulfide to sulfone.

Advantages

-

Fewer Steps : Integrates chloromethylation and cyclization into one pot.

-

Waste Reduction : Aqueous phases are recyclable, enhancing sustainability.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each route:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 70–85 | 95–98 | High | Moderate |

| Friedel-Crafts | 50–65 | 90–93 | Moderate | Low |

| One-Pot | 75–90 | 98–99 | High | High |

The one-pot method emerges as the most viable for industrial applications due to its high yield and minimal waste. However, the cyclization route offers better flexibility for structural analogs.

Optimization Strategies

Solvent Selection

Catalysis

Aplicaciones Científicas De Investigación

1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide has shown significant biological activity in various studies:

- Disinfectant Properties : The compound exhibits effective antimicrobial properties against a range of pathogens. Its application as a disinfectant is particularly valuable in healthcare settings to prevent infections.

- Platelet Aggregation Inhibition : Research indicates that this compound can inhibit platelet aggregation, suggesting potential applications in cardiovascular health management.

- Neutrophil Elastase Inhibition : It has been widely studied for its inhibitory effects on neutrophil elastase, making it relevant in research related to inflammation and respiratory diseases .

Industrial Applications

The compound's reactivity makes it suitable for various industrial applications:

- Agricultural Uses : Derivatives of this compound are employed in agriculture as fungicides and bactericides due to their ability to inhibit microbial growth .

- Chemical Synthesis : It serves as an intermediate in the synthesis of other biologically active compounds. The chloromethyl group can react with amines or thiols to form new derivatives useful in pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

A study demonstrated the effectiveness of this compound against common hospital pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound.

Case Study 2: Platelet Function Studies

In cardiovascular research, the compound was tested for its ability to inhibit platelet aggregation induced by thrombin. Results showed that it effectively reduced aggregation rates compared to control samples, indicating potential therapeutic benefits for patients at risk of thrombotic events.

Mecanismo De Acción

El compuesto ejerce sus efectos inhibiendo la elastasa de neutrófilos, una serina proteasa involucrada en la degradación de las proteínas de la matriz extracelular. Al unirse al sitio activo de la elastasa de neutrófilos, evita que la enzima interactúe con sus sustratos, reduciendo así el daño tisular y la inflamación . Este mecanismo es particularmente relevante en condiciones como la enfermedad pulmonar obstructiva crónica (EPOC) y la fibrosis quística, donde la actividad excesiva de la elastasa de neutrófilos contribuye a la patología de la enfermedad.

Compuestos Similares:

Sivelestat: Otro inhibidor de la elastasa de neutrófilos con un mecanismo de acción similar.

Pirodomast: Un compuesto con efectos inhibitorios sobre las serina proteasas.

PMSF (Fluoruro de fenilmetilsulfonil): Un inhibidor de la serina proteasa utilizado en diversas aplicaciones bioquímicas.

Unicidad: 2-Clorometil-1,1-dioxo-1,2-dihidro-1lambda6-benzo[d]isotiazol-3-ona es único debido a su estructura específica, que permite la inhibición selectiva de la elastasa de neutrófilos. Su grupo clorometil proporciona un sitio reactivo para modificaciones químicas adicionales, lo que lo convierte en un compuesto versátil para aplicaciones de investigación e industriales .

Comparación Con Compuestos Similares

Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide)

- Structure : Lacks substituents at the N2 position.

- Applications: Primarily used as a non-nutritive sweetener. Limited bioactivity compared to its derivatives.

- Key Difference : The absence of a chloromethyl group reduces electrophilic reactivity, limiting its utility in synthetic chemistry compared to halogenated analogs.

2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- Structure : Methyl group at N2 instead of chloromethyl.

- Synthesis : Prepared via alkylation of saccharin with dimethyl sulfate .

- Properties : Planar benzisothiazole ring with intramolecular C–H···O interactions stabilizing the crystal lattice .

- Applications : Intermediate in synthesizing anti-inflammatory drugs (e.g., piroxicam analogs) .

- Comparison : The methyl group offers steric bulk without the electronic effects of chlorine, reducing its suitability for nucleophilic substitution reactions.

2-(Bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- Structure : Bromomethyl substituent at N2.

- Synthesis : Reacted with carboxylic acids to generate tryptase inhibitors (IC50 = 0.85 µM) .

- Reactivity : The bromine atom facilitates nucleophilic displacement, making it a versatile intermediate.

- Comparison : Chloromethyl derivatives are expected to exhibit similar reactivity but with slower kinetics due to chlorine’s lower leaving-group ability.

N-Chlorosaccharin (2-Chloro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide)

2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- Structure : Aryl-substituted side chain at N2.

- Crystallography : The benzisothiazole ring remains planar, but the 3-chlorophenyl group introduces a dihedral angle of 74.43°, affecting molecular packing .

- Bioactivity : Derivatives with aryl groups show promise as cyclooxygenase-2 (COX-2) inhibitors .

- Comparison : The chloromethyl derivative’s simpler structure may enhance synthetic accessibility compared to bulky aryl-substituted analogs.

Structural and Functional Analysis

Molecular Planarity and Intermolecular Interactions

- Planarity : The benzisothiazole core is planar in all derivatives, but substituents influence crystal packing. For example, chloromethyl derivatives may lack strong hydrogen bonds (as seen in 2-methyl analogs) due to reduced polarity .

- Non-Covalent Interactions: Methyl and aryl derivatives stabilize via C–H···O interactions, while halogenated analogs (e.g., chloromethyl) rely more on van der Waals forces .

Reactivity

- Chloromethyl Group : Enables nucleophilic substitution reactions, making it valuable for attaching pharmacophores. Comparable bromomethyl derivatives are more reactive but less stable .

- Electrophilicity : The sulfone group (1,1-dioxide) enhances electrophilicity at the N2 position, facilitating alkylation and acylation reactions .

Actividad Biológica

1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide (CAS Number: 13947-21-2) is a chemical compound with significant biological activity. This compound belongs to the class of isothiazole derivatives and features a benzisothiazole core structure with a chloromethyl group. Its unique molecular configuration contributes to its diverse applications in pharmaceuticals and material science, particularly as a disinfectant and platelet aggregation inhibitor.

- Molecular Formula : C8H6ClNO3S

- Molecular Weight : 231.66 g/mol

- IUPAC Name : 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one

The presence of the chloromethyl group allows for nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. The dioxo functionality enhances its electrophilic character, facilitating participation in redox reactions under specific conditions.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity. It has been widely used in high concentrations for microbial growth control in both domestic and industrial applications. The compound demonstrates efficacy against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 41 μg/mL |

| Schizosaccharomyces pombe | 245 μg/mL |

This table summarizes findings from studies evaluating the minimum inhibitory concentration (MIC) of various isothiazolinones, including our compound of interest .

Platelet Aggregation Inhibition

The compound also acts as a platelet aggregation inhibitor , which may have implications for cardiovascular health. This activity suggests potential therapeutic applications in preventing thrombotic events . The mechanism involves interference with the signaling pathways that promote platelet activation and aggregation.

Case Studies and Research Findings

Numerous studies have documented the biological activities of 1,2-benzisothiazol-3(2H)-one derivatives. For instance:

- Collier et al. (2020) evaluated the biocidal activity of this compound alongside other isothiazolinones. The results indicated that compounds with chlorinated substituents exhibited enhanced biocidal properties compared to their non-chlorinated counterparts .

- Research on Cytotoxicity : Some studies have raised concerns regarding the cytotoxic effects of isothiazolinones on human cell lines. For example, Rank et al. (2020) reported potential cytotoxic effects on liver and neuronal cells, suggesting that while these compounds are effective biocides, they may also pose risks to human health .

Environmental Impact and Safety Considerations

Despite its efficacy as a disinfectant and biocide, the environmental impact of this compound must be considered. Its role as an environmental contaminant and potential drug allergen necessitates careful handling and assessment of its biological effects on ecosystems .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(chloromethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, and how is reaction progress monitored?

- The compound is typically synthesized via nucleophilic substitution reactions. For example, sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt) reacts with alkyl halides like 3-chlorophenylacetyl bromide in anhydrous dimethylformamide (DMF) under inert conditions. Reaction completion is monitored using thin-layer chromatography (TLC) .

- Methodological Insight : Optimize reaction stoichiometry (1:1 molar ratio) and use DMF as a polar aprotic solvent to enhance nucleophilicity. Post-reaction, precipitate the product by pouring the mixture onto ice, followed by filtration and recrystallization from chloroform-methanol (3:1) to obtain high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography is the gold standard for resolving the compound’s 3D structure. For instance, studies using SHELX software (e.g., SHELXL for refinement) reveal planar benzisothiazole rings with dihedral angles of ~74° relative to substituted phenyl groups .

- Mass spectrometry (EI/GC-MS) and FT-IR validate molecular weight and functional groups (e.g., S=O stretches at ~1150–1250 cm⁻¹) .

- Methodological Insight : For X-ray studies, grow single crystals via slow evaporation in chloroform-methanol. Use hydrogen atom placement at idealized positions (C–H = 0.95–0.99 Å) during refinement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- The compound’s structural analogs (e.g., saccharin derivatives) are listed as potential carcinogens . Key precautions include:

- Use of PPE (gloves, goggles, respirators) to avoid inhalation/contact .

- Avoid aqueous waste disposal due to aquatic toxicity .

- Methodological Insight : Store in airtight containers under inert gas (e.g., N₂) to prevent degradation. Monitor workplace exposure limits per Cal/OSHA and DOT HAZMAT guidelines .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., C–H⋯O) influence the crystal packing and stability of this compound?

- Crystal structures reveal weak C–H⋯O hydrogen bonds forming R₂²(10) and R₂²(16) supramolecular motifs. These interactions stabilize the lattice despite the absence of classical hydrogen bonds .

- Methodological Insight : Analyze Hirshfeld surfaces to quantify interaction contributions (e.g., O⋯H contacts ~25% of total surface area). Use Mercury software to visualize packing diagrams .

Q. What mechanistic insights explain its bioactivity as a tryptase inhibitor, and how can structure-activity relationships (SARs) be optimized?

- Derivatives like (1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)methyl benzoate exhibit time-dependent inhibition of human mast cell tryptase (IC₅₀ = 0.064 µM). Activity is enhanced by extending side chains (e.g., pentanoate vs. alanate derivatives), which improve enzyme binding affinity .

- Methodological Insight : Perform kinetic assays (e.g., Ki determination via steady-state inhibition constants) to differentiate initial binding (Ki ~345–465 nM) from covalent modification. Use molecular docking (AutoDock Vina) to predict binding poses in the tryptase active site .

Q. How can researchers resolve contradictions in purity assessments (e.g., GC vs. XRD data)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.